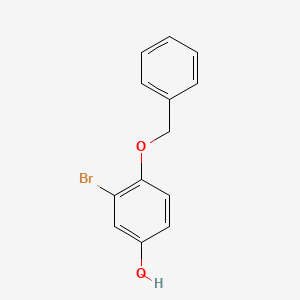

4-(Benzyloxy)-3-bromophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNTSZOBWSMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532153 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252578-40-8 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Predictive Spectroscopic and Structural Elucidation Guide to 4-(Benzyloxy)-3-bromophenol

This technical guide provides a detailed predictive analysis of the spectral data for 4-(Benzyloxy)-3-bromophenol, a compound of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental spectroscopic principles and comparative data from structurally related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Introduction to 4-(Benzyloxy)-3-bromophenol: Structure and Significance

4-(Benzyloxy)-3-bromophenol is a substituted aromatic compound featuring a phenol, a benzyl ether, and a bromine atom. Its structure presents a unique combination of functional groups that are expected to yield a distinct spectroscopic fingerprint. The benzyloxy group serves as a common protecting group for phenols in organic synthesis, while the bromo- and hydroxyl- functionalities offer sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts and coupling patterns for 4-(Benzyloxy)-3-bromophenol are based on the analysis of substituent effects on the aromatic ring and comparison with similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of both the phenol and benzyl rings, the methylene protons of the benzyl group, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(Benzyloxy)-3-bromophenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -OH | 4.5 - 5.5 | broad singlet | - | The phenolic proton is acidic and its signal is often broad due to hydrogen bonding and exchange. Its chemical shift can vary with concentration and solvent. |

| -CH₂- | ~5.10 | singlet | - | The methylene protons of the benzylic ether are adjacent to an oxygen and an aromatic ring, resulting in a downfield shift. They are expected to appear as a sharp singlet.[1] |

| H-2 | ~7.20 | doublet | J ≈ 2.5 Hz | This proton is ortho to the bromine atom and is expected to show a small doublet splitting from the meta coupling with H-6. |

| H-5 | ~6.95 | doublet | J ≈ 8.5 Hz | This proton is ortho to the benzyloxy group and will be split into a doublet by the adjacent H-6. |

| H-6 | ~6.80 | doublet of doublets | J ≈ 8.5, 2.5 Hz | This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets. |

| Benzyl Ar-H | 7.30 - 7.50 | multiplet | - | The five protons of the benzyl group's aromatic ring will appear as a complex multiplet in the typical aromatic region.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzyloxy)-3-bromophenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | ~150 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-2 | ~118 | This carbon is shielded by the ortho hydroxyl group. |

| C-3 (-Br) | ~112 | The "heavy atom effect" of bromine can lead to a slight upfield shift for the directly attached carbon. |

| C-4 (-OCH₂Ph) | ~148 | The carbon attached to the benzyloxy group is deshielded. |

| C-5 | ~117 | This carbon is influenced by the adjacent benzyloxy group. |

| C-6 | ~116 | This carbon's chemical shift is influenced by the ortho hydroxyl and meta bromo substituents. |

| -CH₂- | ~71 | The methylene carbon of the benzyl ether is deshielded by the adjacent oxygen atom. |

| Benzyl C-ipso | ~136 | The quaternary carbon of the benzyl ring attached to the methylene group. |

| Benzyl C-ortho | ~128 | |

| Benzyl C-meta | ~129 | |

| Benzyl C-para | ~128 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-(Benzyloxy)-3-bromophenol will be characterized by absorptions corresponding to the O-H, C-O, C-H, and C=C bonds.

Table 3: Predicted Major IR Absorption Bands for 4-(Benzyloxy)-3-bromophenol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

| 3200 - 3600 | O-H (Phenol) | Stretching | Strong, Broad | The broadness is due to intermolecular hydrogen bonding, a characteristic feature of phenols.[2][3] |

| 3000 - 3100 | C-H (Aromatic) | Stretching | Medium | Typical for sp² C-H bonds in aromatic rings. |

| 2850 - 3000 | C-H (Aliphatic) | Stretching | Medium | Arises from the methylene (-CH₂-) group. |

| 1500 - 1600 | C=C (Aromatic) | Stretching | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic rings.[2] |

| ~1220 | C-O (Aryl Ether) | Stretching | Strong | Characteristic of the aryl-O-CH₂ linkage. |

| ~1050 | C-O (Phenol) | Stretching | Strong | Associated with the C-OH bond of the phenol. |

| 500 - 700 | C-Br | Stretching | Medium to Weak | The C-Br stretching vibration typically appears in the fingerprint region. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-(Benzyloxy)-3-bromophenol, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of 4-(Benzyloxy)-3-bromophenol is 279 g/mol for the ⁷⁹Br isotope and 281 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum is expected to show a characteristic M and M+2 molecular ion peak cluster with a relative intensity of approximately 1:1.

Predicted Fragmentation Pathway

The fragmentation of 4-(Benzyloxy)-3-bromophenol is likely to be initiated by the cleavage of the benzylic ether bond, which is a common fragmentation pathway for such compounds.

Figure 1: Predicted major fragmentation pathway of 4-(Benzyloxy)-3-bromophenol.

-

Formation of the Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the cleavage of the C-O bond of the ether. This is expected to be the base peak.

-

Loss of the Benzyl Group: The loss of a benzyl radical (•C₇H₇) would result in a fragment ion at m/z 187/189, corresponding to the brominated dihydroxybenzene radical cation.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the [C₆H₄BrO₂]⁺ fragment could lead to a fragment at m/z 159/161.

Table 4: Summary of Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale |

| 279/281 | [C₁₃H₁₁BrO₂]⁺ | Molecular ion peak (M, M+2) |

| 187/189 | [C₆H₄BrO₂]⁺ | Loss of benzyl radical |

| 171/173 | [C₆H₄BrO]⁺ | Loss of benzyl radical and oxygen |

| 91 | [C₇H₇]⁺ | Tropylium ion (likely base peak) |

Experimental Protocols

To experimentally verify the predicted spectral data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzyloxy)-3-bromophenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine-containing fragments.

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE(2426-87-1) IR Spectrum [chemicalbook.com]

4-(Benzyloxy)-3-bromophenol molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)-3-bromophenol: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-bromophenol, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a robust and verifiable protocol for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the potential applications of this and structurally related molecules in the field of drug development, particularly leveraging the known bioactivities of bromophenols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this versatile chemical intermediate.

4-(Benzyloxy)-3-bromophenol is a synthetic organic compound featuring a phenol core functionalized with both a bulky benzyloxy protecting group and a bromine atom. This specific arrangement of substituents makes it a valuable intermediate in multi-step organic syntheses. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, typically via catalytic hydrogenation. The interplay of these functional groups allows for regioselective modifications, making it a strategic building block for constructing complex molecular architectures, including potential therapeutic agents. The broader class of bromophenols has been investigated for various biological activities, including antioxidant and enzyme inhibition properties.[1][2]

Caption: Chemical Structure of 4-(Benzyloxy)-3-bromophenol.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 4-(Benzyloxy)-3-bromophenol are summarized below. The molecular weight is identical to its isomer, 2-(Benzyloxy)-4-bromophenol.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO₂ | PubChem |

| Molecular Weight | 279.13 g/mol | [3] |

| IUPAC Name | 3-Bromo-4-(phenylmethoxy)phenol | IUPAC |

| Appearance | Expected to be an off-white to pale yellow solid | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol; poorly soluble in water. | General Chemical Knowledge |

| Monoisotopic Mass | 277.99424 Da | [3] |

Synthesis and Purification Protocol

The synthesis of 4-(Benzyloxy)-3-bromophenol can be approached in multiple ways. A logical and common strategy involves the selective benzylation of a suitable brominated precursor. The following protocol describes the synthesis starting from 3-bromophenol, a commercially available starting material. This method prioritizes the protection of the more acidic phenolic hydroxyl group.

Synthesis Workflow Diagram

Sources

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 3. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(Benzyloxy)-3-bromophenol: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. 4-(Benzyloxy)-3-bromophenol, a substituted aromatic compound, serves as a valuable model for illustrating a comprehensive, field-proven workflow for structure elucidation. Its constituent functional groups—a phenol, a benzyl ether, and an aryl bromide—present distinct and complementary spectroscopic signatures. This guide details the logical and synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the definitive confirmation by single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices, ensuring that each analytical step provides a layer of validation for the preceding data, creating a robust and self-verifying elucidation process.

Introduction: The Rationale for Rigorous Elucidation

In the landscape of medicinal chemistry and materials science, substituted phenols are pivotal intermediates and structural motifs. 4-(Benzyloxy)-3-bromophenol incorporates a bulky, lipophilic benzyloxy group, which can influence molecular interactions and solubility, and a bromine atom, which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) and can modulate biological activity. An error in the assignment of its isomeric structure—for instance, misidentifying it as 2-bromo-4-(benzyloxy)phenol—could render subsequent research and development efforts invalid.

Therefore, a systematic approach is not merely procedural but essential for scientific integrity. This guide follows a logical progression from establishing the molecular formula to mapping the intricate connectivity of the atomic framework.

Synthesis and Purification: Establishing the Foundation

The proposed structure is often inferred from the synthetic route. A plausible synthesis of 4-(Benzyloxy)-3-bromophenol involves two key steps: the protection of a phenol and a subsequent electrophilic aromatic substitution.

Synthetic Pathway Rationale

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[1] Direct bromination of 4-(benzyloxy)phenol is the most logical route. The bulky benzyloxy group at the para-position sterically hinders the adjacent ortho positions to some extent and electronically directs the incoming electrophile (Br+) to one of the vacant ortho positions (C3 or C5). This leads to the expected product, 4-(benzyloxy)-3-bromophenol.

Caption: High-level overview of the synthesis and purification workflow.

Experimental Protocol: Purification

-

Objective: To isolate 4-(Benzyloxy)-3-bromophenol from unreacted starting materials and byproducts.

-

Methodology: Flash column chromatography is employed, leveraging polarity differences between the components.

-

The crude reaction mixture is concentrated in vacuo.

-

The residue is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

-

The adsorbed sample is loaded onto the column.

-

The column is eluted with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate).

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Pure fractions are combined and the solvent is removed in vacuo to yield the purified compound.

-

The Elucidation Workflow: A Multi-Pronged Approach

The core of structure elucidation lies in the integration of multiple spectroscopic techniques.[2][3] Each method provides a unique piece of the puzzle, and their collective data must converge on a single, unambiguous structure.

Caption: The logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

MS provides the molecular weight and elemental composition, which is the first and most critical piece of structural information.[4]

Theoretical Expectations

For 4-(Benzyloxy)-3-bromophenol (C₁₃H₁₁BrO₂), the key feature is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 Da.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Predicted Data

| Analysis Type | Expected Result | Rationale |

| Low-Resolution MS (EI) | Molecular Ion (M⁺): m/z 294 & 296 (1:1 ratio) | Corresponds to [C₁₃H₁₁⁷⁹BrO₂]⁺ and [C₁₃H₁₁⁸¹BrO₂]⁺. |

| Key Fragment 1: m/z 91 | [C₇H₇]⁺, stable benzyl cation from cleavage of the ether bond. | |

| Key Fragment 2: m/z 203 & 205 | [M - C₇H₇]⁺, loss of the benzyl group. | |

| High-Resolution MS (ESI) | [M+H]⁺ Calculated: 294.9964 | For C₁₃H₁₂⁷⁹BrO₂⁺. This precise mass is unique to the elemental formula. |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample at a low flow rate (5-10 µL/min). Acquire data over a mass range of m/z 50-500.

-

Data Processing: Use the instrument software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ peak.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying the functional groups present.[5]

Theoretical Expectations

The structure contains four key functional groups/regions that will produce characteristic absorption bands: the phenolic O-H, the aromatic C-H, the C-O bonds of the ether and phenol, and the aromatic C=C bonds.

Predicted Data

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3550-3200 (Broad) | O-H stretch (phenolic) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |

| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the two aromatic rings. |

| ~2950-2850 | Aliphatic C-H stretch | Corresponds to the benzylic -CH₂- group. |

| ~1600 & ~1500 | Aromatic C=C stretch | Characteristic of the benzene rings. |

| ~1250-1200 | Aryl-O stretch (phenol & ether) | Strong band confirming the C-O bonds. |

| ~880-800 | C-H out-of-plane bend | Pattern can hint at the aromatic substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Data Processing: The software automatically performs the background subtraction and Fourier Transform to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful spectroscopic technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[6] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous evidence of atom connectivity.

Theoretical Expectations for ¹H NMR

The molecule has a distinct set of protons whose chemical shifts, integration values, and splitting patterns are predictable.

Caption: Chemical structure of 4-(Benzyloxy)-3-bromophenol. (Note: A proper chemical structure diagram is intended here).

-

Hₐ: This proton is ortho to the hydroxyl group and meta to the ether oxygen. It will be a doublet.

-

Hₑ: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet of doublets.

-

Hₒ: This proton is ortho to the ether oxygen and meta to the bromine. It will be a doublet.

-

-CH₂- (H_c): The benzylic protons will appear as a sharp singlet.

-

Phenyl Protons (H_d, H_e, H_f): The five protons of the benzyl group will appear as a multiplet in the aromatic region.

-

-OH: The phenolic proton will be a broad singlet, and its position is concentration-dependent.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₐ | ~7.15 | d | ~2.5 | 1H | Proton at C2 |

| Hₑ | ~6.90 | dd | ~8.5, 2.5 | 1H | Proton at C6 |

| Hₒ | ~6.85 | d | ~8.5 | 1H | Proton at C5 |

| H_c | ~5.10 | s | - | 2H | Benzylic -CH₂- |

| H_d, H_e, H_f | ~7.30-7.50 | m | - | 5H | Benzyl group aromatic protons |

| OH | ~5.60 | br s | - | 1H | Phenolic proton |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Type | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| Quaternary (C-O, C-Br) | 148-152, 110-115 | C4 (ether), C1 (phenol), C3 (bromine). Deshielded by oxygen, shielded by bromine. |

| Tertiary (Aromatic C-H) | 115-130 | Aromatic CH carbons. |

| Tertiary (Benzyl C-H) | 127-129 | CH carbons of the benzyl ring. |

| Quaternary (Benzyl C-ipso) | ~136 | Carbon attached to the ether oxygen. |

| Aliphatic (-CH₂-) | ~71 | Benzylic carbon, deshielded by adjacent oxygen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired for a good signal-to-noise ratio, especially for quaternary carbons.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (³J) coupling networks. It will show a correlation between Hₑ and Hₒ, confirming their adjacency.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, providing definitive C-H assignments.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[7][8] It determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[9][10][11]

Rationale and Expected Outcome

This technique will definitively distinguish the 3-bromo isomer from any other possible isomers by locating the exact position of the heavy bromine atom relative to the other substituents on the phenolic ring. It provides an absolute structural proof that is considered the gold standard in chemical characterization.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: The most challenging step is growing a suitable single crystal.[9] Slow evaporation of a saturated solution of the compound in a mixed solvent system (e.g., dichloromethane/hexane) is a common method. The target is a well-formed crystal, typically >0.1 mm in all dimensions, with no visible defects.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms (especially the heavy bromine atom).

-

The atomic positions and their thermal displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

-

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of 4-(Benzyloxy)-3-bromophenol is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula and confirms the presence of bromine. Infrared spectroscopy validates the key functional groups. An extensive suite of 1D and 2D NMR experiments maps the precise proton and carbon framework, confirming the specific isomeric arrangement. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the three-dimensional structure. This integrated workflow ensures the highest level of confidence in the structural assignment, a prerequisite for any further research or development involving this compound.

References

-

PubChem (National Center for Biotechnology Information). 3-Bromophenol. PubChem Compound Summary for CID 11563. [Link]

-

Beilstein Journals. Supplementary Information for "Regioselective Bromination of Phenols and Phenyl Ethers with N-Bromosuccinimide in [bmim][PF6] Ionic Liquid". [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

-

Chemistry LibreTexts. 10.1: Organic Structure Determination. [Link]

-

ARKIVOC. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

-

MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

-

National Center for Biotechnology Information. 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]

-

PubChem (National Center for Biotechnology Information). 4-(Benzyloxy)-3-fluorophenol. PubChem Compound Summary for CID 1490313. [Link]

-

LinkedIn. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Vietnam Journal of Chemistry. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds.... [Link]

-

YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

-

Cavin Ridley. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

-

PubMed. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. [Link]

-

Open Access Journals. Principles of Organic Spectroscopy. [Link]

-

University of Queensland. Small molecule X-ray crystallography. [Link]

-

Center for Applied Isotope Studies, University of Georgia. Organic Compound Characterization & Quantification. [Link]

-

ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

-

ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

-

MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits.... [Link]

- Google Patents.CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

-

Excillum. Small molecule crystallography. [Link]

-

Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. [Link]

-

ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

-

American Chemical Society. Guidelines for Characterization of Organic Compounds. [Link]

-

Wikipedia. Bromophenol. [Link]

-

YouTube. Conversion of benzene to 3-bromophenol. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-bromo-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. rroij.com [rroij.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

The Solubility of 4-(Benzyloxy)-3-bromophenol in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Benzyloxy)-3-bromophenol, a substituted phenol derivative relevant in organic synthesis and medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a systematic approach for experimental solubility determination using the gold-standard shake-flask method, and detail robust analytical techniques for quantification. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions regarding solvent selection, reaction conditions, and formulation strategies.

Introduction to 4-(Benzyloxy)-3-bromophenol

4-(Benzyloxy)-3-bromophenol is a poly-functionalized aromatic compound. Its structure, featuring a phenol, a benzyl ether, and a bromine substituent, makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and natural products.[1] Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. Poor solubility can hinder reaction kinetics, complicate purification processes, and ultimately lead to challenges in bioavailability and formulation during drug development.[2][3] This guide provides the necessary scientific grounding to approach these challenges systematically.

Chemical Structure:

-

IUPAC Name: 4-(Benzyloxy)-3-bromophenol

-

Molecular Formula: C₁₃H₁₁BrO₂

-

Molecular Weight: 279.13 g/mol [4]

Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The key to predicting the solubility of 4-(Benzyloxy)-3-bromophenol lies in analyzing its structural features.

| Property | Value (Computed/Estimated) | Impact on Solubility |

| Molecular Weight | 279.13 g/mol [4] | Higher molecular weight generally correlates with lower solubility, as more energy is required to overcome the crystal lattice energy. |

| XLogP3 | ~3.7[4] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones. This suggests moderate to good solubility in many organic solvents and low solubility in water. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | The hydroxyl group can donate a hydrogen bond, which is a strong polar interaction. This feature will enhance solubility in polar protic solvents (e.g., alcohols) that can also participate in hydrogen bonding.[5] |

| Hydrogen Bond Acceptors | 2 (Phenolic -OH, Ether -O-) | Both oxygen atoms can accept hydrogen bonds, further promoting interactions with protic solvents. |

| Polar Surface Area | 29.5 Ų[4] | This relatively small polar surface area, combined with the large non-polar benzyl and bromophenyl groups, contributes to its overall lipophilic character. |

Causality Analysis:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): We anticipate high solubility . The phenolic hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents, effectively disrupting the intermolecular forces in both the solute and solvent.[5]

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): We predict moderate to high solubility . These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the solute's phenolic proton. The absence of a donor group on the solvent makes this interaction slightly less effective than with protic solvents.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): We expect low to moderate solubility . The large, non-polar surface area from the benzyl and phenyl rings will facilitate van der Waals interactions. Toluene, being aromatic, may offer slightly better solubility than aliphatic hexane due to potential π-π stacking interactions. However, the polar hydroxyl group will significantly limit solubility in highly non-polar environments.[5]

Quantitative Solubility Profile

While theoretical analysis provides a strong directional forecast, empirical data is essential for precise applications. The following table presents a template for the systematic evaluation of 4-(Benzyloxy)-3-bromophenol solubility in a range of common organic solvents at a specified temperature (e.g., 25 °C). The protocols outlined in the subsequent sections provide the methodology to populate this table.

| Solvent Class | Solvent | Dielectric Constant¹ | Predicted Solubility | Quantitative Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | High | TBD Experimentally |

| Ethanol | 24.5 | High | TBD Experimentally | |

| Isopropanol | 19.9 | High | TBD Experimentally | |

| Polar Aprotic | Acetonitrile | 37.5 | Moderate | TBD Experimentally |

| Acetone | 20.7 | Moderate-High | TBD Experimentally | |

| Tetrahydrofuran (THF) | 7.5 | Moderate | TBD Experimentally | |

| Ethyl Acetate | 6.0 | Moderate | TBD Experimentally | |

| Non-Polar | Dichloromethane | 9.1 | Moderate | TBD Experimentally |

| Toluene | 2.4 | Low-Moderate | TBD Experimentally | |

| Hexane | 1.9 | Low | TBD Experimentally | |

| ¹Values are approximate and can be found in standard chemical references.[6] |

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic solubility.[7] It measures the equilibrium concentration of a solute in a solvent, which is achieved when the rates of dissolution and precipitation are equal.[3]

Rationale of the Shake-Flask Method

This protocol is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solution reaches saturation.[2] The extended equilibration period allows the system to reach a true thermodynamic minimum. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solid at equilibrium.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of 4-(Benzyloxy)-3-bromophenol (e.g., 10-20 mg) into a series of glass vials (e.g., 4 mL). The presence of visible solid material at the end of the experiment is crucial.[2]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials securely. Place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[8] For some compounds, 48 or 72 hours may be necessary; this should be confirmed by taking measurements at different time points until the concentration plateaus.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to let the suspended solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, this is best achieved by centrifugation of the vial followed by sampling, or by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the same solvent or a mobile phase for chromatography) to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC (detailed in Section 5).

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Analytical Quantification Methods

A reliable analytical method is critical for accurately measuring the concentration of the dissolved solute.[2] The choice of method depends on factors like the required sensitivity, selectivity, and available equipment.

UV-Vis Spectrophotometry

-

Principle: This technique is based on the absorption of ultraviolet or visible light by the aromatic rings (chromophores) in the molecule.[9] It is a rapid and cost-effective method.[10]

-

Methodology:

-

Determine λmax: Scan a dilute solution of 4-(Benzyloxy)-3-bromophenol in the chosen solvent across the UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a linear calibration curve.

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment. Use the calibration curve equation to calculate the concentration.

-

-

Causality & Trustworthiness: The validity of this method relies on the purity of the sample and the absence of interfering substances that absorb at the same wavelength. A strong linear correlation (R² > 0.999) for the calibration curve is essential for trustworthy results.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC offers superior selectivity and sensitivity by physically separating the analyte of interest from impurities before quantification.[11][12] This is the preferred method for complex mixtures or when high accuracy is required.

-

Methodology:

-

Method Development: Develop a suitable HPLC method, typically using a reverse-phase column (e.g., C18). The mobile phase (e.g., a gradient of acetonitrile and water) should be optimized to achieve a sharp, well-resolved peak for 4-(Benzyloxy)-3-bromophenol with a reasonable retention time.[12] Detection is commonly performed with a UV detector set to the λmax.

-

Create a Calibration Curve: Inject a series of standard solutions of known concentrations and integrate the corresponding peak areas. Plot peak area versus concentration to generate the calibration curve.

-

Analyze Sample: Inject the diluted supernatant and determine its concentration from the calibration curve.

-

-

Causality & Trustworthiness: HPLC's ability to separate components ensures that the measured response is solely from the analyte, making it more robust than direct spectroscopy. The method's precision and accuracy should be validated according to standard guidelines (e.g., ICH).[12]

Safety and Handling

As a laboratory chemical, 4-(Benzyloxy)-3-bromophenol and its related compounds require careful handling.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Conclusion

This guide has established a comprehensive framework for evaluating the solubility of 4-(Benzyloxy)-3-bromophenol. By integrating an understanding of its physicochemical properties with robust experimental and analytical protocols, researchers can generate reliable and accurate solubility data. This information is paramount for optimizing synthetic procedures, guiding purification strategies, and providing a critical foundation for any subsequent formulation and drug development activities. The systematic application of the principles and methods described herein will empower scientists to utilize this versatile chemical intermediate to its fullest potential.

References

- Reichert, M., & Stevenson, C. (2023).

- National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3-fluorophenol. PubChem.

- National Center for Biotechnology Inform

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Fisher Scientific. (2025). Safety Data Sheet for 4-(Phenylmethoxy)phenol. Fisher Scientific.

- National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)-4-bromophenol. PubChem.

- Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility.

- Loba Chemie. (2019). 4'-BENZYLOXY-2-BROMO-PROPIOPHENONE MSDS. Loba Chemie.

- USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid.

- Solubility of Things. (n.d.). 4-Bromophenol. Solubility of Things.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4'-Benzyloxypropiophenone. Thermo Fisher Scientific.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.

- MilliporeSigma. (2024). Safety Data Sheet for 4-Bromophenol. MilliporeSigma.

- Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- ChemicalBook. (2025). 4-Bromophenol. ChemicalBook.

- ECHEMI. (n.d.). 4-(BENZYLOXY)-3-FLUORO-PHENOL SDS. ECHEMI.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay. protocols.io.

- Bergström, C.A.S. (n.d.).

- American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.

- University of Baghdad. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.

- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry Department.

- Gül, F., et al. (n.d.).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)phenol. Sigma-Aldrich.

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.

Sources

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. improvedpharma.com [improvedpharma.com]

- 4. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

reactivity of the aromatic ring in 4-(Benzyloxy)-3-bromophenol

An In-depth Technical Guide to the Aromatic Ring Reactivity of 4-(Benzyloxy)-3-bromophenol

Executive Summary: This guide provides a comprehensive analysis of the aromatic ring reactivity of 4-(benzyloxy)-3-bromophenol, a polysubstituted aromatic compound of interest in synthetic chemistry. The reactivity and regioselectivity of this molecule are governed by the complex interplay of three distinct substituents: a strongly activating hydroxyl group, a strongly activating benzyloxy group, and a deactivating but ortho,para-directing bromo group. This document elucidates the electronic effects of each substituent, predicts the most probable sites for electrophilic aromatic substitution (EAS), and provides detailed protocols for key transformations. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to utilize this versatile intermediate in complex synthetic pathways.

Foundational Principles: Analysis of Substituent Effects

The reactivity of a substituted benzene ring is a direct consequence of the electronic properties of its substituents. These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack.[1][2] In 4-(benzyloxy)-3-bromophenol, we must consider the distinct contributions of the hydroxyl, benzyloxy, and bromo groups.

The Hydroxyl (-OH) Group: A Dominant Activator

The hydroxyl group is one of the most powerful activating groups in electrophilic aromatic substitution.[3][4] Its influence stems from a potent resonance effect (+M), where a lone pair of electrons on the oxygen atom is delocalized into the aromatic π-system. This significantly increases the electron density of the ring, particularly at the positions ortho and para to the group, making the molecule far more nucleophilic than benzene.[5] While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is overwhelmingly dominant.

Caption: Resonance delocalization in phenol increases electron density at ortho/para positions.

The Benzyloxy (-OCH₂Ph) Group: A Strong Alkoxy Activator

Similar to the hydroxyl group, the benzyloxy group is an alkoxy (-OR) substituent, which is also a strong activator and ortho,para-director.[6] The oxygen atom, directly attached to the ring, donates electron density via the same resonance (+M) mechanism as the hydroxyl group. This activation makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the benzyloxy substituent.

The Bromo (-Br) Group: A Deactivating Ortho, Para-Director

Halogens, such as bromine, present a unique case. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[7] This mismatch occurs due to the poor overlap between the carbon 2p orbital and the larger 4p orbital of bromine.[7][8] Despite deactivating the ring and slowing the rate of reaction compared to benzene, the resonance effect, however weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[8][9] This is because the lone pairs on the bromine atom can help stabilize the positive charge of the arenium ion intermediate during an ortho or para attack.

Predicting Regioselectivity for Electrophilic Aromatic Substitution

In a polysubstituted ring, the directing effects of the substituents combine to determine the final position of substitution. When activating and deactivating groups are present, the position of the incoming electrophile is dictated by the more powerful activating group.[1]

In 4-(benzyloxy)-3-bromophenol, the hydroxyl and benzyloxy groups are both powerful activators, while the bromo group is a deactivator. Therefore, the -OH and -OBn groups will primarily control the regioselectivity.

Let's analyze the available positions on the ring (C1 is bonded to -OH):

-

Position C2: Ortho to -OH (strongly activating), meta to -OBn, and ortho to -Br (directing). This position is highly activated.

-

Position C5: Meta to -OH, ortho to -OBn (strongly activating), and meta to -Br. This position is also highly activated.

-

Position C6: Ortho to -OH (strongly activating), meta to -OBn, and para to -Br (directing). This position is highly activated.

The directing effects can be summarized as follows:

| Position | Directed by -OH (C1) | Directed by -Br (C3) | Directed by -OBn (C4) | Net Effect |

| C2 | Ortho (Strongly Activating) | Ortho (Directing) | Meta | Highly Favorable |

| C5 | Meta | Meta | Ortho (Strongly Activating) | Favorable |

| C6 | Ortho (Strongly Activating) | Para (Directing) | Meta | Highly Favorable |

However, steric hindrance must be considered.

-

Position C2 is flanked by two substituents (-OH and -Br), making it sterically hindered for many electrophiles.

-

Position C6 is significantly less hindered, with only the -OH group adjacent to it.

-

Position C5 is adjacent to the bulky benzyloxy group.

Therefore, Position C6 is the most probable site for electrophilic aromatic substitution , benefiting from powerful electronic activation and minimal steric hindrance.

Caption: Predicted regioselectivity for electrophilic attack on 4-(benzyloxy)-3-bromophenol.

Experimental Protocols for Key Transformations

The high activation of the ring by the phenolic and ether groups means that milder reaction conditions are often sufficient for EAS compared to those required for benzene.

Caption: General experimental workflow for electrophilic aromatic substitution.

Protocol: Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Given the high reactivity of the substrate, harsh conditions like fuming nitric acid are unnecessary and risk over-reaction or oxidation. A milder approach using dilute nitric acid is preferable. A relevant patent describes the nitration of a similar 4-benzyloxy-phenyl intermediate, highlighting the feasibility of such reactions.[10]

Objective: To synthesize 4-(benzyloxy)-3-bromo-6-nitrophenol.

Methodology:

-

Dissolution: Dissolve 4-(benzyloxy)-3-bromophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5 °C in an ice bath.

-

Reagent Preparation: In a separate beaker, prepare a solution of nitric acid (1.1 eq, ~70%) in the same solvent.

-

Addition: Add the nitric acid solution dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to prevent the formation of dinitro products and oxidative side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring. This will precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(benzyloxy)-3-bromo-6-nitrophenol.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Halogenation (Bromination)

The substrate is already brominated, but further halogenation is possible due to the ring's high activation. Phenols are reactive enough to be brominated with molecular bromine (Br₂) without a Lewis acid catalyst. The challenge is to achieve selective monobromination and prevent polysubstitution.

Objective: To synthesize 4-(benzyloxy)-3,6-dibromophenol.

Methodology:

-

Setup: Dissolve 4-(benzyloxy)-3-bromophenol (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light (e.g., wrapped in aluminum foil) and cooled to 0 °C.

-

Reagent Addition: In a dropping funnel, place a solution of molecular bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the phenol solution over 30 minutes with constant stirring. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction: Stir the mixture at 0 °C for 1 hour post-addition. The reaction is typically rapid.

-

Monitoring: Use TLC to monitor the disappearance of the starting material.

-

Workup: If necessary, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like hexanes or an ethanol/water mixture.

-

Characterization: Verify the identity of the 4-(benzyloxy)-3,6-dibromophenol via spectroscopic analysis (NMR, MS).

Conclusion

The aromatic ring of 4-(benzyloxy)-3-bromophenol is highly activated towards electrophilic aromatic substitution. The reactivity is dominated by the powerful +M effects of the hydroxyl and benzyloxy groups, which direct incoming electrophiles primarily to the ortho and para positions relative to themselves. A careful analysis of the synergistic electronic effects and steric factors allows for a confident prediction that substitution will occur preferentially at the C6 position. This understanding enables the rational design of synthetic routes and the selection of appropriate reaction conditions to achieve desired transformations, making this molecule a predictable and valuable building block for drug development and materials science.

References

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

PubMed. A novel push-pull Diels-Alder diene: reactions of 4-alkoxy- or 4-phenylsulfenyl-5-chalcogene-substituted 1-phenylpenta-2,4-dien-1-one with electron-deficient dienophiles. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

-

Chemistry LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]

-

Quora. Why does the OH- group have a 2,4-directing effect in phenols?. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry Steps. Activating and Deactivating Groups. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

National Institutes of Health (NIH). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

-

Chemistry LibreTexts. 7.4: Activation and Deactivation. [Link]

-

Quora. Can you tell the order of acidic strength of para halogen substituted phenols?. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. [Link]

-

Organic Syntheses. o-BROMOPHENOL. [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

-

Chemistry Stack Exchange. Electrophilic Aromatic Substitution: Are protonated OH-groups ortho-/para- or meta-directing?. [Link]

-

YouTube. Activating & Deactivating Groups | EAS | A-Level Chemistry. [Link]

-

YouTube. Conversion of benzene to 3-bromophenol. [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

YouTube. OH Group in Phenol is Ortho para Directing explain By Manoj Parghan( MSc chem) topic of Phenol. [Link]

-

University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

- Google Patents. Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

-

Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]

-

Furman University. Activating Groups and Deactivating Groups. [Link]

Sources

- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 4-(Benzyloxy)-3-bromophenol Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-bromophenol Derivatives

The 4-(benzyloxy)-3-bromophenol core is a highly valuable structural motif in modern organic synthesis and medicinal chemistry. Its utility stems from a combination of features: a protected phenol, which prevents unwanted side reactions, and a strategically placed bromine atom. This bromine acts as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental to constructing complex molecular architectures, making this scaffold a crucial intermediate in the development of novel therapeutic agents, including androgen receptor antagonists for prostate cancer therapy and other biologically active compounds.[2]

This guide provides a detailed exploration of the synthesis of 4-(benzyloxy)-3-bromophenol and its subsequent derivatization. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

Overall Synthetic Strategy: A Two-Act Play

The most common and efficient pathway to 4-(benzyloxy)-3-bromophenol is a logical two-step sequence. First, the phenolic hydroxyl group of a suitable precursor is protected with a benzyl group. Second, the resulting 4-(benzyloxy)phenol undergoes regioselective electrophilic bromination. This approach ensures that the highly activating hydroxyl group does not interfere with the bromination step and directs the bromine to the desired ortho position.

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of the 4-(Benzyloxy)phenol Precursor

The initial step involves the O-benzylation of a phenol, a classic example of the Williamson ether synthesis. The benzyl group is a robust and widely used protecting group for hydroxyls due to its general stability under various reaction conditions and its susceptibility to cleavage via catalytic hydrogenolysis.[3]

Causality Behind Experimental Choices

-

Starting Material: While 4-bromophenol can be used, hydroquinone is often a more direct and economical precursor.[4] Using hydroquinone allows for mono-benzylation, directly yielding the desired 4-(benzyloxy)phenol, albeit with the potential for the formation of a 1,4-bis(benzyloxy)benzene byproduct. Careful control of stoichiometry is key to maximizing the yield of the mono-substituted product.[4]

-

Base and Solvent System: The reaction requires a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and ease of handling.[5] Acetonitrile (MeCN) or acetone are excellent solvent choices as they readily dissolve the reagents and facilitate the Sₙ2 reaction between the phenoxide and benzyl bromide.[4][5]

Detailed Experimental Protocol: Mono-Benzylation of Hydroquinone

This protocol is adapted from established literature procedures.[2][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable solvent such as methanol or acetone.

-

Reagent Addition: While stirring vigorously, add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-(benzyloxy)phenol.[4]

Data Presentation: Typical Reaction Parameters

| Parameter | Value | Rationale / Notes |

| Starting Material | Hydroquinone | Cost-effective and direct route. |

| Benzylation Agent | Benzyl Bromide | More reactive than benzyl chloride. |

| Base | K₂CO₃ | Sufficiently basic to deprotonate phenol; easy to remove. |

| Solvent | Acetonitrile / Acetone | Good solubility for reagents, appropriate boiling point. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Typical Yield | 50-90% | Yield is dependent on controlling the formation of the di-substituted byproduct.[2][4] |

Part 2: Regioselective Bromination of 4-(Benzyloxy)phenol

With the phenol group protected, the next step is the introduction of the bromine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity

The benzyloxy group is a strong activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance. Since the para position is already occupied by the benzyl ether linkage, electrophilic attack is strongly directed to the positions ortho to the benzyloxy group. The use of a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures helps to control the reactivity and prevent over-bromination (i.e., the formation of dibromo products).[6]

Detailed Experimental Protocol: Bromination

This protocol is based on standard bromination procedures for activated aromatic rings.[6][7]

-

Reaction Setup: Dissolve 4-(benzyloxy)phenol (1.0 eq) in a dry, non-polar solvent (e.g., CH₂Cl₂) in a flask protected from light and equipped with a dropping funnel and magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Prepare a solution of bromine (Br₂) (1.0 eq) in the same solvent. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.

-

Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product, 4-(benzyloxy)-3-bromophenol, can be purified by flash column chromatography using a hexane/ethyl acetate gradient.[7]

Data Presentation: Bromination Reaction Parameters

| Parameter | Value | Rationale / Notes |

| Brominating Agent | Molecular Bromine (Br₂) | Standard, effective electrophile for this transformation. |

| Solvent | Dichloromethane (CH₂Cl₂) | Non-polar solvent that helps control reactivity. |

| Temperature | 0°C | Low temperature minimizes side reactions and di-bromination.[8] |

| Quenching Agent | Sodium Thiosulfate | Safely neutralizes excess bromine. |

| Typical Yield | 80-95% | This reaction is generally high-yielding and clean. |

Part 3: Downstream Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the 4-(benzyloxy)-3-bromophenol scaffold is now primed for a variety of C-C bond-forming reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used of these methods, allowing for the coupling of the aryl bromide with an organoboron species.[9]

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-(benzyloxy)-3-bromophenol.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol: Suzuki-Miyaura Coupling

This is a representative protocol; specific conditions may vary based on the coupling partners.[10][11]

-

Reaction Setup: In a reaction vessel, combine 4-(benzyloxy)-3-bromophenol (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., JohnPhos, SPhos).

-

Reagent Addition: Add a solvent (e.g., DMF, Dioxane/Water mixture) and a base (e.g., K₂CO₃, Cs₂CO₃). Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-120°C. Microwave irradiation can often be used to significantly shorten reaction times.[10] Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the desired coupled product.

References

-

Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]

-

Gabbutt, C. D., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molbank, 2023(1), M1573. [Link]

- Google Patents. (1996). Method for producing 4-benzyloxyphenol. JPH085832B2.

-

Manabe, F., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]

- Google Patents. (2020). Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol. CN111944855B.

- Google Patents. (2011). The synthetic method of the bromophenol of 3 amino 4. CN102060717B.

-

PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

- Google Patents. (2016). Method for synthesizing (4-hydroxyphenyl)

-

Legris, M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(7), 13206-13217. [Link]

-

GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

-

ResearchGate. (2015). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]

-

Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

RSC Publishing. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 4-(Benzyloxy)-3-bromophenol: A Detailed Guide for Chemical Researchers

Introduction: The Significance of 4-(Benzyloxy)-3-bromophenol in Synthetic Chemistry

4-(Benzyloxy)-3-bromophenol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its bifunctional nature, featuring a protected phenol and a reactive bromine atom, allows for sequential and site-selective modifications. The benzyl ether provides a robust protecting group for the hydroxyl functionality, which can be readily removed under reductive conditions. The bromine atom, strategically positioned ortho to the hydroxyl group, serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or for the introduction of other functional groups via nucleophilic substitution or lithiation. This guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-3-bromophenol, detailing two primary synthetic strategies and offering in-depth, field-proven protocols.

Strategic Approaches to the Synthesis of 4-(Benzyloxy)-3-bromophenol

There are two principal and logically sound retrosynthetic pathways to construct 4-(Benzyloxy)-3-bromophenol. The choice between these routes may depend on the availability of starting materials, scalability, and desired purity profile.

Route 1: Electrophilic Bromination of a Benzylated Precursor. This approach commences with the protection of the para-hydroxyl group of hydroquinone as a benzyl ether, yielding 4-(benzyloxy)phenol. Subsequent electrophilic bromination introduces the bromine atom at the position ortho to the activating hydroxyl group.